10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the dibenzo[b,e][1,4]diazepine family. This compound is characterized by its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common method involves the use of microwave-assisted synthesis, which has been shown to be efficient in producing high yields of this compound. The reaction is catalyzed by silica-supported fluoroboric acid, and the process involves the condensation of appropriate starting materials under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale microwave-assisted synthesis due to its efficiency and high yield. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinone derivatives, while reduction can yield alcohols or amines.
Scientific Research Applications
10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antioxidant and anxiolytic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety disorders.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydrodibenzo[b,e][1,4]diazepin-1-one
- 11-(4-F-PH)-3-(4-MEO-PH)-2,3,4,5,10,11-hexahydro-dibenzo[b,e][1,4]diazepin-1-one
Uniqueness
10-acetyl-11-(4-ethoxyphenyl)-3,3-dimethyl-7-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets
Properties
Molecular Formula |
C32H32N2O4 |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
5-acetyl-2-benzoyl-6-(4-ethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C32H32N2O4/c1-5-38-24-14-11-21(12-15-24)30-29-26(18-32(3,4)19-28(29)36)33-25-17-23(13-16-27(25)34(30)20(2)35)31(37)22-9-7-6-8-10-22/h6-17,30,33H,5,18-19H2,1-4H3 |
InChI Key |
RHIWNPRNVMZUPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C(N2C(=O)C)C=CC(=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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